molecular formula C8H14N4O5 B1221591 5,6-Dihydro-5-azacytidine CAS No. 62488-57-7

5,6-Dihydro-5-azacytidine

Cat. No.: B1221591
CAS No.: 62488-57-7
M. Wt: 246.22 g/mol
InChI Key: LJIRBXZDQGQUOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5,6-Dihydro-5-azacytidine (DHAC) is a nucleoside analogue . It shares the facilitated transport system for cytidine for entry into cells . The primary targets of DHAC are DNA and RNA, where it incorporates itself, disrupting their normal functions .

Mode of Action

DHAC is a hydrolytically stable analogue of 5-azacytidine . It incorporates into DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation . This results in changes in the genetic expression of the cell .

Biochemical Pathways

The incorporation of DHAC into DNA and RNA disrupts the normal biochemical pathways of the cell . It interferes with the normal function of DNA methyltransferase, leading to hypomethylation of DNA . This can affect various downstream effects, including changes in gene expression and cellular function .

Pharmacokinetics

The pharmacokinetics of DHAC involves its absorption, distribution, metabolism, and excretion . It’s known that renal excretion is the principal route of excretion of DHAC .

Result of Action

The result of DHAC’s action is the disruption of normal cellular function due to its incorporation into DNA and RNA, and the inhibition of DNA methylation . This can lead to changes in gene expression and potentially the death of the cell . DHAC has shown antileukemic activity against experimental leukemias .

Action Environment

The action of DHAC can be influenced by various environmental factors. It’s known that DHAC is hydrolytically stable, which may influence its action in different environments .

Biochemical Analysis

Biochemical Properties

5,6-Dihydro-5-azacytidine plays a crucial role in biochemical reactions by inhibiting DNA methyltransferase, leading to DNA hypomethylation. This compound interacts with several enzymes and proteins, including deoxycytidine kinase and DNA methyltransferase . The interaction with DNA methyltransferase results in the inhibition of DNA methylation, which can restore the expression of tumor-suppressor genes and induce antitumor activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to incorporate into DNA and RNA of human lymphoid cells, leading to DNA hypomethylation . This compound influences cell function by altering gene expression and cellular metabolism. For instance, it has been observed to decrease DNA methylation levels significantly, which can affect cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA and RNA, where it forms covalent bonds with DNA methyltransferases. This interaction prevents DNA synthesis and leads to cytotoxicity . Additionally, the inhibition of DNA methyltransferase by this compound results in DNA hypomethylation, which can reactivate silenced genes and induce antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is hydrolytically stable, and its degradation products have been studied in various in vitro and in vivo experiments . Long-term exposure to this compound has been shown to maintain its hypomethylating effects, leading to sustained changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased cytotoxicity and adverse effects, while lower doses maintain the compound’s therapeutic efficacy . For example, in mice, a dose of 2000 mg/kg was found to be lethal, while lower doses were effective in reducing tumor growth without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its incorporation into nucleic acids and interaction with enzymes such as deoxycytidine kinase . The compound’s metabolites, including its triphosphate form, play a role in its antitumor activity by inhibiting DNA methylation and altering gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is incorporated into DNA and RNA, and its distribution has been studied in different tissues, including the liver and lungs . The compound’s transport involves interactions with specific transporters and binding proteins that facilitate its cellular uptake and localization .

Subcellular Localization

This compound localizes within the nucleus, where it exerts its effects on DNA methylation and gene expression . The compound’s activity is influenced by its subcellular localization, as it needs to be incorporated into DNA to inhibit DNA methyltransferase effectively . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

The synthesis of decahydroacridine-1,8-dione involves the reaction of aromatic aldehydes, dimedone, and ammonium acetate under reflux conditions. The reaction typically proceeds in ethanol as a solvent, yielding the desired product after several hours of heating . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Decahydroacridine-1,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones, while reduction can produce alcohol derivatives .

Scientific Research Applications

. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development. Additionally, this compound has been investigated for its potential use in organic electronics and materials science due to its interesting electronic properties .

Comparison with Similar Compounds

Decahydroacridine-1,8-dione can be compared to other nitrogen-containing heterocyclic compounds, such as quinoxalines and oxadiazoles. While these compounds share some structural similarities, decahydroacridine-1,8-dione is unique due to its specific ring conformation and substitution pattern . This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Similar compounds include:

Properties

IUPAC Name

6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h3-6,13-15H,1-2H2,(H3,9,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIRBXZDQGQUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860774
Record name 6-Amino-3-pentofuranosyl-3,4-dihydro-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62488-57-7
Record name 5,6-Dihydro-5-azacytidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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